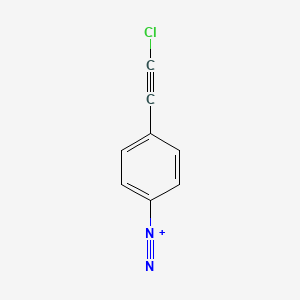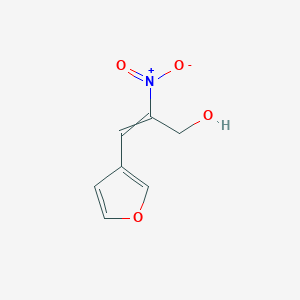![molecular formula C14H13N5 B14191292 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 921845-66-1](/img/structure/B14191292.png)
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as ammonium acetate . The reaction conditions often require heating under reflux in a solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidines. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted therapy .
Eigenschaften
CAS-Nummer |
921845-66-1 |
|---|---|
Molekularformel |
C14H13N5 |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H13N5/c1-8-4-2-3-5-9(8)11-7-6-10-12(15)18-14(16)19-13(10)17-11/h2-7H,1H3,(H4,15,16,17,18,19) |
InChI-Schlüssel |
NQDLRVFFSCBCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=NC(=NC(=C3C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)



![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)

![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)
![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
